molecular formula C25H30N2O7 B2593513 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 384799-39-7

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2593513
CAS No.: 384799-39-7
M. Wt: 470.522
InChI Key: DBBYEZDBQVNJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O7 and its molecular weight is 470.522. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Carbon Dioxide Detection

The development of novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, which includes derivatives with tertiary amine moieties, has been explored for the quantitative detection of low levels of carbon dioxide. These compounds exhibit aggregation-enhanced emission (AEE) features desirable for selective, real-time, and quantitative CO2 detection, potentially applicable in biological and medical contexts (Wang et al., 2015).

Synthesis and Characterization of Polymers

Research into α-hydroxy and α,ω-dihydroxy polymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) has yielded insights into the synthesis and characterization of these materials. By employing group transfer polymerization (GTP), scientists have developed mono- and difunctional methacrylate polymers that can be linked covalently to form star polymers and model networks, offering potential applications in material science and engineering (Costa & Patrickios, 1999).

Heterocyclic Chemistry for Antitumor and Antioxidant Activities

The compound has been used as a key intermediate in the synthesis of heterocyclic compounds, demonstrating promising antitumor and antioxidant activities. This includes the development of 3-substituted 2-iminocoumarins and acrylamides, showcasing the chemical's versatility in medicinal chemistry for creating compounds with significant biological activities (Bialy & Gouda, 2011).

Computational Studies on Pyrrole Derivatives

A computational study on a pyrrole chalcone derivative highlighted its potential for forming heterocyclic compounds through nucleophilic attack, informed by molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and other analyses. This research contributes to the understanding of pyrrole derivatives' chemical behavior, which is crucial for designing novel compounds with desired properties (Singh, Rawat, & Sahu, 2014).

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-26(2)11-12-27-21(16-13-18(32-4)24(34-6)19(14-16)33-5)20(23(29)25(27)30)22(28)15-7-9-17(31-3)10-8-15/h7-10,13-14,21,28H,11-12H2,1-6H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVCQUDAVLPPT-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.